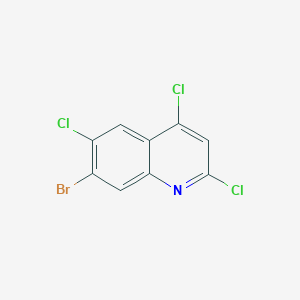

7-Bromo-2,4,6-trichloroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-2,4,6-trichloroquinoline, also known as BTQ, is a chemical compound that has been extensively studied for its various properties . It has a molecular formula of C9H3BrCl3N .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 Carbon atoms, 3 Hydrogen atoms, 1 Nitrogen atom, 3 Chlorine atoms, and 1 Bromine atom . The exact mass is 308.851440 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 311.38 . It has a density of 1.8±0.1 g/cm3 . The boiling point is 358.3±37.0 °C at 760 mmHg . The flash point is 170.5±26.5 °C .科学的研究の応用

Synthesis of Quinoline Derivatives

7-Bromo-2,4,6-trichloroquinoline serves as an intermediate in the synthesis of various quinoline derivatives. For instance, Lei et al. (2015) optimized the synthesis of a quinoline compound, which is a key intermediate for PI3K/mTOR inhibitors, starting from 6-bromoquinolin-4-ol and involving steps like nitration, chlorination, alkylation, reduction, and substitution. This optimization opens avenues for synthesizing derivatives of NVP-BEZ235, a potent PI3K inhibitor Lei et al., 2015. Şahin et al. (2008) explored the bromination reaction of tetrahydroquinoline, leading to the efficient one-pot synthesis of tribromoquinoline and dibromo-tetrahydroquinoline, which are valuable for synthesizing novel trisubstituted quinoline derivatives Şahin et al., 2008.

Photolabile Protecting Group

The brominated hydroxyquinoline, related to this compound, is noted for its application as a photolabile protecting group. Fedoryak and Dore (2002) introduced 8-bromo-7-hydroxyquinoline (BHQ) as a new photolabile protecting group for carboxylic acids, demonstrating its superior efficiency and sensitivity to multiphoton-induced photolysis for in vivo applications, compared to other caging groups. This compound also exhibits increased solubility and minimal fluorescence, making it useful in biological contexts Fedoryak & Dore, 2002. Zhu et al. (2006) further validated the efficiency of 8-bromo-7-hydroxyquinoline, emphasizing its compatibility with two-photon excitation (2PE) techniques, which is crucial for studying cell physiology and the action of biological effectors in real-time Zhu et al., 2006.

Pharmaceutical Intermediates

The structure and properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Malmgren et al. (2008) described the large-scale manufacturing process of thymitaq, an anticancer agent, starting from 6-bromo-5-methylanthranilic acid, highlighting the compound's role in the synthesis of pharmaceuticals Malmgren et al., 2008.

Safety and Hazards

The safety data sheet for 7-Bromo-2,4,6-trichloroquinoline indicates that it is classified as a warning under the GHS classification . It has hazard statements of H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

7-bromo-2,4,6-trichloroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl3N/c10-5-2-8-4(1-7(5)12)6(11)3-9(13)14-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPHHSFKEDTUQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)N=C(C=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598465.png)

![2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B2598467.png)

![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2598477.png)

![[2-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2598485.png)

![2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2598486.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2598487.png)